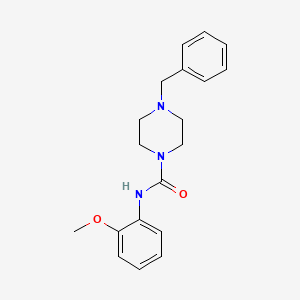![molecular formula C19H21FN4O2 B5659340 N-{1-[1-(4-fluorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]butyl}acetamide](/img/structure/B5659340.png)
N-{1-[1-(4-fluorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]butyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-{1-[1-(4-fluorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]butyl}acetamide" involves complex organic reactions, typically starting from fluorobenzaldehyde or similar precursors. For instance, the synthesis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, a structurally similar compound, is achieved through the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, highlighting the role of fluorobenzaldehyde derivatives in constructing triazole-based compounds (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of related triazole compounds demonstrates significant interactions that contribute to their stability and properties. For example, in a related compound, molecules form dimers via intermolecular hydrogen bonds, creating a two-dimensional framework crucial for understanding the molecular geometry and potential interaction sites of "N-{1-[1-(4-fluorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]butyl}acetamide" (M. Zareef et al., 2008).
Chemical Reactions and Properties
The compound's reactivity can be inferred from similar structures, where the presence of the triazole ring and fluorobenzyl group suggests potential for various chemical reactions, including nucleophilic substitution and addition reactions. These reactions are pivotal for further chemical modifications and the synthesis of derivatives with tailored properties.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined by their molecular geometry and intermolecular forces. For instance, the crystal structure of related compounds reveals the influence of hydrogen bonding and other non-covalent interactions on the compound's physical state and stability (M. Zareef et al., 2008).
Propriétés
IUPAC Name |
N-[1-[2-[(4-fluorophenyl)methyl]-5-(furan-2-yl)-1,2,4-triazol-3-yl]butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-3-5-16(21-13(2)25)19-22-18(17-6-4-11-26-17)23-24(19)12-14-7-9-15(20)10-8-14/h4,6-11,16H,3,5,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUFNHFZKZVMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC(=NN1CC2=CC=C(C=C2)F)C3=CC=CO3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-methylpiperidin-1-yl)carbonyl]-N-(2-pyrazin-2-ylethyl)benzenesulfonamide](/img/structure/B5659265.png)
![9-ethyl-1-methyl-4-(1H-pyrrol-2-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5659273.png)
![1-[2-(1-pyrrolidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5659292.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5659307.png)

![4,6-dimethyl-2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5659312.png)


![N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5659341.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-(2-methyl-5-oxopyrrolidin-1-yl)acetamide](/img/structure/B5659355.png)

